molecular formula C8H13NO2 B12090313 Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-

Cat. No.: B12090313
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-BBVRLYRLSA-N
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Description

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- is a bicyclic compound with a unique structure that includes a norbornane framework. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- typically involves a series of steps starting from simple organic molecules. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the carboxylic acid and amino groups. The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for the production of large quantities of the compound with high purity and consistency. The use of automated systems and advanced catalysts can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reagents.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for more complex molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or in drug design.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism can vary depending on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)heptane-2-carboxylic acid: A closely related compound with similar structural features but lacking the amino group.

    Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: Another derivative with a methyl ester group instead of the amino group.

Uniqueness

The presence of the amino group in Bicyclo(221)heptane-2-carboxylic acid, 2-amino-, endo- makes it unique compared to its analogs

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m0/s1

InChI Key

MPUVBVXDFRDIPT-BBVRLYRLSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Origin of Product

United States

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